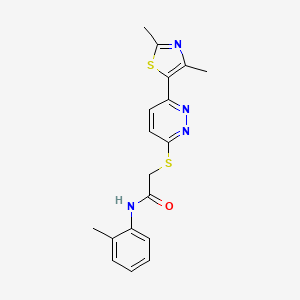
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C18H18N4OS2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that integrates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H18N4OS2, with a molecular weight of approximately 370.49 g/mol. The structure includes:
- Thiazole and Pyridazine Rings : These heterocyclic components contribute to the compound's interaction with biological targets.
- Thioether Linkage : Enhances the compound's reactivity.
- Acetamide Functional Group : May influence the compound's solubility and biological activity.
Antimicrobial Properties
Compounds containing thiazole and pyridazine derivatives have been studied for their antimicrobial activities. For instance, similar thiazole-based compounds have shown significant activity against various bacterial strains, indicating that this compound may also exhibit antimicrobial effects due to its structural similarities .
Anticancer Activity
Research has demonstrated that thiazole derivatives can act as inhibitors of cell proliferation in cancer cells. The presence of the pyridazine ring in this compound may enhance its anticancer potential by targeting specific kinases involved in cell cycle regulation . In vitro studies of related compounds have shown promising results against various cancer cell lines, suggesting a similar potential for this compound.
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Interaction with DNA : Thiazole derivatives can intercalate into DNA, potentially disrupting replication and transcription processes .
- Induction of Apoptosis : Some studies suggest that thiazole-containing compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
In Vitro Studies
A systematic study on thiazole derivatives revealed that modifications in the aromatic amine group significantly influenced their antimalarial activity against Plasmodium falciparum . This indicates that structural variations in compounds similar to this compound could lead to enhanced potency against specific pathogens.
Structure–Activity Relationship (SAR)
Research on related thiazole compounds has established SAR patterns indicating that electron-withdrawing groups at specific positions enhance biological activity . For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Thiazole ring | Anticancer |
| Thiazole Derivative B | Pyridazine ring | Antimicrobial |
| Thiazole Derivative C | Thioether linkage | Enzyme inhibitor |
This table highlights the potential diversity in biological activities based on structural modifications.
Propriétés
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-11-6-4-5-7-14(11)20-16(23)10-24-17-9-8-15(21-22-17)18-12(2)19-13(3)25-18/h4-9H,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBWRBCRKYGPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














